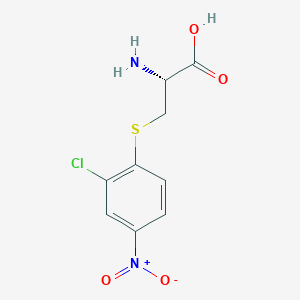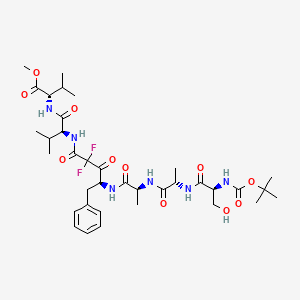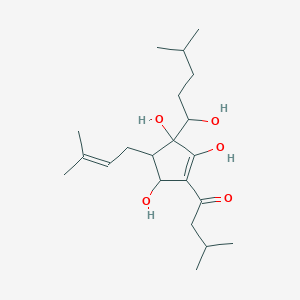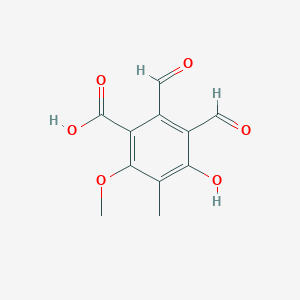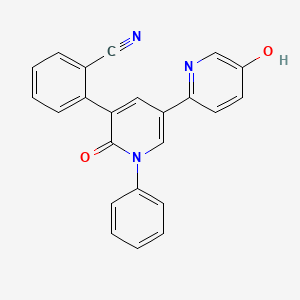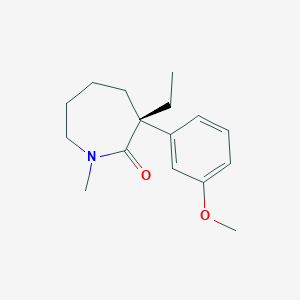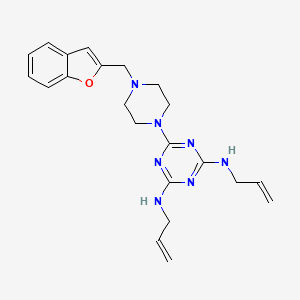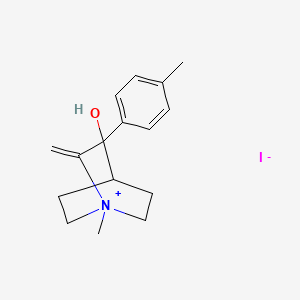
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide is a quinuclidine derivative with a unique structure that includes a quinuclidine ring substituted with a hydroxy group, a methyl group, a methylene group, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide typically involves the following steps:
Formation of the Quinuclidine Ring: The quinuclidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions:
Iodination: The final step involves the iodination of the quinuclidine derivative to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The quinuclidine ring can be reduced to form different derivatives.
Substitution: The methylene and p-tolyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy, methyl, methylene, and p-tolyl groups contribute to its binding affinity and specificity. The quinuclidine ring structure may facilitate interactions with biological macromolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Quinuclidine: A parent compound with a similar ring structure.
Quinuclidine Derivatives: Compounds with different substituents on the quinuclidine ring.
Tropane Alkaloids: Structurally related compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
82380-44-7 |
|---|---|
分子式 |
C16H22INO |
分子量 |
371.26 g/mol |
IUPAC名 |
1-methyl-2-methylidene-3-(4-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-4-6-14(7-5-12)16(18)13(2)17(3)10-8-15(16)9-11-17;/h4-7,15,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
InChIキー |
KKBHPHLKXQIBHD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



